molecular formula C22H24FN5O2 B560437 T5975164 CAS No. 949860-27-9

T5975164

Cat. No.: B560437
CAS No.: 949860-27-9
M. Wt: 409.465
InChI Key: OCWGDZIDGOCKQZ-UHFFFAOYSA-N
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Description

T5975164 is a chemical compound known for its significant applications in various scientific fields

Scientific Research Applications

T5975164 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other compounds. Its unique properties make it valuable for various chemical transformations.

    Biology: In biological research, this compound is utilized to study cellular processes and molecular interactions. It may serve as a probe or marker in biochemical assays.

    Medicine: this compound has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, materials, and other products. Its properties make it suitable for various industrial applications.

Preparation Methods

The preparation of T5975164 involves several synthetic routes and reaction conditions. The industrial production methods typically include:

    Synthetic Routes: The synthesis of this compound often involves multi-step organic reactions. These steps may include the formation of intermediate compounds, followed by specific reactions to achieve the final product.

    Reaction Conditions: The reaction conditions for synthesizing this compound can vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

T5975164 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, often resulting in the formation of oxidized derivatives.

    Reduction: In this reaction, this compound gains hydrogen or loses oxygen, leading to reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Mechanism of Action

The mechanism of action of T5975164 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Properties

CAS No.

949860-27-9

Molecular Formula

C22H24FN5O2

Molecular Weight

409.465

IUPAC Name

2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H24FN5O2/c1-16-2-8-19(9-3-16)24-20(29)14-27-10-12-28(13-11-27)15-21-25-22(26-30-21)17-4-6-18(23)7-5-17/h2-9H,10-15H2,1H3,(H,24,29)

InChI Key

OCWGDZIDGOCKQZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F

Synonyms

CID-45281557;  2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(4-                              methylphenyl)acetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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